1-Phenyl-2,6-diazaspiro[3.3]heptane
Description
Contextual Significance of Spirocyclic Systems in Modern Chemical Sciences
Spirocycles, which are ring systems where two rings are connected by a single shared atom, are gaining considerable attention in medicinal chemistry and drug discovery. bldpharm.comtandfonline.com Their inherent three-dimensional nature offers a distinct advantage over flat aromatic systems, allowing for more specific interactions with the three-dimensional binding sites of biological targets. tandfonline.com This unique structural characteristic can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. bldpharm.com
The introduction of spirocyclic motifs into a molecule increases its fraction of sp3 hybridized carbons (Fsp3), a parameter correlated with a higher probability of success in clinical development. bldpharm.com Furthermore, spirocycles can modulate important physicochemical properties such as aqueous solubility, lipophilicity (logP), and metabolic stability. bldpharm.comresearchgate.net These attributes make spirocyclic scaffolds an attractive tool for medicinal chemists in the design of novel therapeutics. researchgate.net
The 2,6-Diazaspiro[3.3]heptane Scaffold: A Foundational Overview for Research
The 2,6-diazaspiro[3.3]heptane scaffold is a specific type of spirocycle that has emerged as a valuable building block in synthetic and medicinal chemistry. nih.gov It can be considered a structural analog of piperazine (B1678402), a common motif in many drug molecules. lookchem.com However, the spirocyclic nature of 2,6-diazaspiro[3.3]heptane provides a more rigid and three-dimensional framework, offering different conformational properties compared to the more flexible piperazine ring. lookchem.com
The synthesis of functionalized 2,6-diazaspiro[3.3]heptanes has been an area of active research, with several methods developed to access these valuable intermediates. nih.govthieme-connect.de These synthetic routes often involve the cyclization of suitably substituted azetidine (B1206935) precursors. thieme-connect.de The ability to readily synthesize and functionalize the 2,6-diazaspiro[3.3]heptane core has expanded its utility in the creation of diverse chemical libraries for drug discovery programs. thieme-connect.de
Specific Focus: 1-Phenyl-2,6-diazaspiro[3.3]heptane as a Key Research Target Compound
Within the family of 2,6-diazaspiro[3.3]heptane derivatives, this compound has garnered specific interest. The introduction of a phenyl group at the 1-position of the spirocyclic core introduces a key structural element that can significantly influence the molecule's biological activity and properties.
Research has focused on the synthesis and characterization of this particular compound. For instance, the synthesis of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane has been reported, which can be a precursor or a related analog to this compound. thieme-connect.de The synthesis of 2-phenyl-2,6-diazaspiro[3.3]heptan-1-one has also been described, which upon reduction can yield the corresponding 2-phenyl-2,6-diazaspiro[3.3]heptane. thieme-connect.de These synthetic efforts provide access to the target compound and its derivatives, enabling further investigation into their potential applications.
The strategic placement of the phenyl group can lead to specific interactions with biological targets, making it a valuable candidate for screening in various disease areas. The rigid spirocyclic core holds the phenyl group in a defined orientation, which can be advantageous for optimizing binding to a target protein.
Compound Information
Research Findings on 2,6-Diazaspiro[3.3]heptane Derivatives
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-phenyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C11H14N2/c1-2-4-9(5-3-1)10-11(8-13-10)6-12-7-11/h1-5,10,12-13H,6-8H2 |
InChI Key |
VYGPGDJKLZJOME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CNC2C3=CC=CC=C3 |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of 1 Phenyl 2,6 Diazaspiro 3.3 Heptane
Spectroscopic and Spectrometric Characterization Techniques in Structural Elucidation
Spectroscopic and spectrometric methods are indispensable for confirming the molecular structure of newly synthesized compounds. For 1-Phenyl-2,6-diazaspiro[3.3]heptane, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are key techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
In a typical ¹H NMR spectrum of an N-aryl-2,6-diazaspiro[3.3]heptane, the protons of the phenyl group would appear as multiplets in the aromatic region (approximately δ 7.0-7.5 ppm). The protons on the azetidine (B1206935) rings would exhibit signals in the aliphatic region. The methylene (B1212753) protons adjacent to the nitrogen atoms are expected to be deshielded and would likely appear as triplets or complex multiplets.
The ¹³C NMR spectrum would show distinct signals for the carbons of the phenyl ring, with the ipso-carbon (the carbon directly attached to the nitrogen) having a characteristic chemical shift. The spiro carbon, being a quaternary carbon, would also have a unique and typically less intense signal. The methylene carbons of the azetidine rings would resonate in the aliphatic region of the spectrum.
For comparative purposes, the reported NMR data for a related compound, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, is presented below. chemicalbook.com
Table 1: Predicted and Representative NMR Data
| Nucleus | Compound | Predicted/Reported Chemical Shifts (δ, ppm) |
|---|---|---|
| ¹H | This compound | Aromatic protons: ~7.0-7.5 (m); Azetidine protons: Aliphatic region |
| ¹³C | This compound | Aromatic carbons: ~110-150; Spiro carbon: Quaternary region; Azetidine carbons: Aliphatic region |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the unambiguous confirmation of a compound's molecular formula.
For this compound, with a molecular formula of C₁₁H₁₄N₂, the theoretical exact mass can be calculated. This calculated value would then be compared to the experimental value obtained from an HRMS analysis to confirm the compound's identity.
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Reported HRMS Data |
|---|
X-ray Crystallographic Analysis for Solid-State Structure Determination
A search of the available scientific literature did not yield a specific X-ray crystal structure for this compound. However, crystallographic studies on related diazaspiro[3.3]heptane derivatives have been reported. researchgate.net These studies are crucial for understanding the geometry of the spirocyclic system. The diazaspiro[3.3]heptane core enforces a rigid, three-dimensional structure. The two azetidine rings are not coplanar, and the phenyl substituent at the nitrogen atom will adopt a specific orientation relative to the spirocyclic framework.
Computational Chemistry and Theoretical Modeling of Spirocyclic Systems
In the absence of complete experimental data, computational chemistry and theoretical modeling serve as powerful tools to gain insights into the structural and electronic properties of molecules like this compound.
Quantum Mechanical (QM) Calculations for Conformational and Electronic Insights
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can be employed to model the geometry, conformational preferences, and electronic structure of spirocyclic systems. mdpi.com These calculations can predict the most stable conformation of this compound by optimizing its geometry and calculating the relative energies of different conformers. Furthermore, QM methods can provide insights into the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, computational studies on related diazaspiroalkanes have been used to understand their interactions with biological targets. mdpi.com
Prediction and Analysis of Molecular Descriptors (e.g., Dipole Moment, N-N Bond Distances, Molecular Volume)
Molecular descriptors are numerical values that characterize specific properties of a molecule. These can be calculated using computational methods and are valuable in quantitative structure-activity relationship (QSAR) studies and for comparing different molecular scaffolds.
For this compound, key molecular descriptors would include:
N-N Bond Distances: While not a direct bond, the distance between the two nitrogen atoms in the diazaspiro[3.3]heptane core is a critical parameter, particularly when considering its potential as a bioisostere for scaffolds like piperazine (B1678402).
Molecular Volume: This descriptor relates to the size of the molecule and is important for understanding how it might fit into a binding pocket of a biological target.
Computational studies on the parent 2,6-diazaspiro[3.3]heptane can provide a baseline for these descriptors. The addition of the phenyl group is expected to significantly influence the dipole moment and molecular volume.
Table 3: Computationally Derived Molecular Descriptors for the Parent Scaffold
| Molecular Descriptor | Scaffold | Calculated Value | Reference |
|---|---|---|---|
| N-N Distance | 2,6-Diazaspiro[3.3]heptane | ~2.6 Å | Illustrative value based on related structures |
pKa Prediction and Basicity Analysis of Nitrogen Centers
The two nitrogen atoms in the 2,6-diazaspiro[3.3]heptane core are in different chemical environments. One nitrogen (N6) is a secondary amine, while the other (N2) is a tertiary amine due to the substitution with a phenyl group.
Basicity of the Nitrogen Centers:
N6 (Secondary Amine): This nitrogen is expected to be the more basic of the two. Its lone pair of electrons is localized and readily available for protonation. The pKa of a typical acyclic secondary amine is around 11. The strained four-membered ring system of the azetidine may slightly alter this basicity.
N2 (Anilinic Nitrogen): The nitrogen atom bearing the phenyl group (N2) is significantly less basic. This is due to the delocalization of its lone pair of electrons into the aromatic π-system of the phenyl ring. This resonance effect reduces the electron density on the nitrogen atom, making it a weaker proton acceptor. The pKa of aniline (B41778) is approximately 4.6, and a similar value would be expected for the N2 nitrogen in this molecule.
Computational pKa Prediction:
In the absence of experimental data, computational methods can be employed to predict the pKa values of the nitrogen centers. Methods such as those based on density functional theory (DFT) or semi-empirical methods can provide reasonably accurate estimations. These calculations typically involve determining the free energy change associated with the protonation of each nitrogen atom in a solvent continuum model. The accuracy of these predictions can vary depending on the level of theory and the chosen solvation model.
Predicted pKa Values (Illustrative)
| Nitrogen Center | Predicted pKa Range | Rationale |
| N6 | 9.0 - 10.5 | Similar to a typical secondary amine, with potential strain effects from the spirocyclic system. |
| N2 | 4.0 - 5.5 | Aniline-like nitrogen, with the lone pair delocalized into the phenyl ring, reducing basicity. |
This table presents illustrative predicted pKa ranges based on chemical principles. Actual values would require specific computational studies.
Mechanistic Investigations through Computational Studies
Computational chemistry offers powerful tools to investigate the reaction mechanisms involving this compound. Such studies can elucidate transition states, reaction intermediates, and activation energies, providing a detailed understanding of the reaction pathways.
Given the presence of nucleophilic nitrogen atoms and the aromatic ring, several types of reactions could be investigated computationally:
N-Arylation and N-Alkylation Reactions: The secondary amine (N6) is a prime site for further functionalization. Computational studies could model the reaction pathway of its alkylation or arylation, for instance, in Buchwald-Hartwig amination reactions. These studies would involve calculating the energies of the reactants, intermediates (e.g., oxidative addition complexes, σ-complexes), transition states, and products. This would help in understanding the reaction kinetics and the role of catalysts.
Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions. Computational models can predict the regioselectivity (ortho, meta, or para substitution) by analyzing the electron density distribution in the aromatic ring and the stability of the corresponding Wheland intermediates (arenium ions). The directing effect of the diazaspiro[3.3]heptyl group can be quantified through these calculations.
Typical Computational Approaches:
Density Functional Theory (DFT): This is a widely used method for mechanistic studies of organic reactions. Functionals like B3LYP, M06-2X, and ωB97X-D are commonly employed with appropriate basis sets (e.g., 6-31G(d,p) or larger) to optimize the geometries of stationary points on the potential energy surface.
Solvation Models: To simulate reactions in solution, continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are often incorporated into the DFT calculations.
Transition State Theory (TST): Once the transition state structures are located and verified (by the presence of a single imaginary frequency), TST can be used to calculate the reaction rate constants.
Example of a Hypothetical Mechanistic Study: N-Alkylation of the N6-amine
A computational study on the N-alkylation of this compound with an alkyl halide (e.g., methyl iodide) would involve the following steps:
Geometry Optimization: The structures of the reactants (this compound and methyl iodide), the transition state for the SN2 reaction, and the product (N6-methylated compound and the iodide ion) would be optimized.
Frequency Calculation: Vibrational frequency calculations would be performed to confirm that the reactants and products are minima on the potential energy surface (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the C-N bond formation and C-I bond breaking.
Such computational investigations are invaluable for rationalizing experimental observations and for designing new synthetic methodologies involving this compound and its derivatives.
Medicinal Chemistry and Biological Target Engagement Research with 1 Phenyl 2,6 Diazaspiro 3.3 Heptane Derivatives
2,6-Diazaspiro[3.3]heptanes as Bioisosteres in Contemporary Drug Design
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 2,6-diazaspiro[3.3]heptane moiety has emerged as a key bioisosteric replacement for traditional heterocyclic rings in drug design. rsc.orguniba.itresearchgate.net
The 2,6-diazaspiro[3.3]heptane scaffold is primarily considered a bioisostere for piperazine (B1678402). rsc.orguniba.itmdpi.com Its rigid structure offers a distinct three-dimensional arrangement of nitrogen atoms compared to the more flexible chair-boat conformations of piperazine. This substitution can lead to significant improvements in drug candidates. For instance, replacing the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate resulted in markedly improved target selectivity. rsc.orgbldpharm.com
While the diaza- (two nitrogen atoms) version mimics piperazine, other related spiro[3.3]heptane cores serve as bioisosteres for other common heterocycles. The 2-azaspiro[3.3]heptane, containing a single nitrogen atom, has been effectively used as a more rigid and often more soluble replacement for piperidine. rsc.orgresearchgate.netresearchgate.net Similarly, 2-oxa-6-azaspiro[3.3]heptane is considered a structural analogue of morpholine, offering different physicochemical properties such as improved hydrophilicity. researchgate.net
Table 1: Comparative Analysis of Spiro[3.3]heptane Bioisosteres and Their Monocyclic Counterparts
| Spiro[3.3]heptane Derivative | Common Bioisosteric Counterpart | Key Differentiating Features |
|---|---|---|
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Increased rigidity, improved target selectivity, unique 3D vector arrangement. rsc.orgresearchgate.netbldpharm.com |
| 2-Azaspiro[3.3]heptane | Piperidine | Increased rigidity, higher water solubility, novel chemical space exploration. rsc.orgresearchgate.net |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | Increased rigidity, potential for improved hydrophilicity and metabolic stability. researchgate.net |
A primary advantage of incorporating a spirocyclic scaffold like 2,6-diazaspiro[3.3]heptane is the significant increase in molecular rigidity. uniba.itresearchgate.net Unlike the flexible ring systems of piperazine or piperidine, the spiro[3.3]heptane core has limited conformational freedom. researchgate.net This conformational restriction is highly desirable in drug design because it reduces the entropic penalty upon binding to a biological target, which can lead to higher potency. Furthermore, the rigid framework provides a predictable orientation of substituents, allowing for more precise and selective interactions with target enzymes or receptors. uniba.itresearchgate.net This inherent three-dimensionality helps molecules "escape from flatland," a concept linked to improving clinical success rates by moving away from flat, aromatic compounds. bldpharm.com
Spirocyclic scaffolds provide a gateway to novel chemical space that is complementary to the space occupied by commonly used ring systems. researchgate.netresearchgate.net The rigid, three-dimensional structure of 2,6-diazaspiro[3.3]heptane allows for the placement of functional groups in precise spatial arrangements that cannot be achieved with more traditional, flexible rings. uniba.itresearchgate.net This unique vectorization enables the exploration of new binding interactions with biological targets, potentially leading to the discovery of first-in-class therapeutics. uniba.itresearchgate.net The development of synthetic routes to versatile azaspiro[3.3]heptanes with multiple exit vectors further expands their significance in drug discovery and design. nih.gov
Molecular Mechanisms of Action and Target Interaction Studies
Research into 1-Phenyl-2,6-diazaspiro[3.3]heptane derivatives extends to understanding how these molecules interact with their biological targets at a molecular level.
Specific studies have demonstrated the tangible effects of using 2,6-diazaspiro[3.3]heptane cores in targeted therapies. In the development of ligands for the sigma-2 (σ2) receptor, a series of compounds containing various diazaspiro cores were synthesized and evaluated. mdpi.com When a piperazine moiety in a lead compound was replaced with a 2,6-diazaspiro[3.3]heptane ring, it resulted in a decrease in binding affinity for the σ2 receptor, but it also altered the affinity for the σ1 receptor. mdpi.com
Molecular docking studies of these compounds provided insights into their binding modes. The protonated nitrogen of the amine moieties was predicted to form a salt bridge with the aspartate residue ASP29 in the σ2 receptor binding pocket. mdpi.com The calculated binding energies and the distances between the nitrogen and ASP29 provided a rationale for the observed affinities. mdpi.com
Table 2: Binding Affinities of a Diazaspiro Compound for Sigma Receptors Data adapted from a study on σ2 receptor ligands where a piperazine was replaced by a 2,6-diazaspiro[3.3]heptane core.
| Compound | σ2 Receptor Kᵢ (nM) | σ1 Receptor Kᵢ (nM) | σ1/σ2 Selectivity |
|---|---|---|---|
| 2,6-Diazaspiro[3.3]heptane analog | 179 ± 24 | 149 ± 12 | 0.83 |
Kᵢ represents the inhibitory constant; a lower value indicates higher binding affinity. mdpi.com
Table 3: Molecular Docking Results for a Diazaspiro Ligand at the σ2 Receptor
| Compound | Estimated Binding Energy (kcal/mol) | Distance to ASP29 (Å) |
|---|---|---|
| 2,6-Diazaspiro[3.3]heptane analog | -9.87 | 2.6 |
The distance is measured between the protonated nitrogen of the ligand and the ASP29 residue. mdpi.com
This research underscores the utility of the 2,6-diazaspiro[3.3]heptane scaffold not just as a passive structural element, but as an active modulator of target binding and selectivity, offering a sophisticated tool for medicinal chemists to refine the properties of drug candidates.
Modulatory Effects on Cellular Pathways, e.g., Cell Cycle Regulation
While direct studies on this compound's effect on cell cycle regulation are not extensively documented, research on structurally related bicyclic amines provides compelling evidence for the potential of this class of compounds to modulate critical cellular pathways. For instance, studies on the related compound 3,6-diazabicyclo[3.3.1]heptane have shown it can suppress the proliferation of prostate carcinoma cells. sigmaaldrich.com This suppression is achieved by arresting the cell cycle in the G1 phase. sigmaaldrich.com
The mechanism behind this cell cycle arrest involves the upregulation of key regulatory proteins. Treatment with 3,6-diazabicyclo[3.3.1]heptane was found to markedly increase the expression of cyclin D1 and the cyclin-dependent kinase inhibitor p21. sigmaaldrich.com The p21 protein is a member of the CIP/KIP family of inhibitors that can halt the cell cycle in the G1 phase by inactivating cyclin-CDK complexes. nih.gov These findings, though involving a bicyclic analogue rather than a spirocyclic one, suggest that the core nitrogen-containing bicyclic structure is capable of influencing the complex machinery of cell cycle progression and could be a promising avenue for the development of anticancer therapeutics. sigmaaldrich.comnih.gov
Potential as Kinase Inhibitors (e.g., Cyclin-Dependent Kinases)
The development of specific kinase inhibitors is a cornerstone of modern oncology, with Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors being a major therapeutic class. nih.gov These drugs function by blocking the phosphorylation of the Retinoblastoma (Rb) protein, thereby inducing a G1 cell cycle arrest. nih.gov
The 2,6-diazaspiro[3.3]heptane scaffold is being explored as a bioisostere for common heterocycles used in kinase inhibitor design. While direct examples of this compound as a kinase inhibitor are emerging, the potential is highlighted by research on related scaffolds. For example, the 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) framework has been used to synthesize a C3-aminoalkylazetidinol motif which is a component of the approved anti-cancer drug cobimetinib, a MEK kinase inhibitor. This demonstrates that strained spiro heterocycles can be effectively incorporated into potent kinase inhibitors. The rigid structure of the diazaspiro[3.3]heptane core can offer a predictable vectorization of substituents, potentially enhancing target selectivity and improving drug-like properties compared to more flexible scaffolds. researchgate.net
Role in Ternary Complex Formation within Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. nih.govnih.gov A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. nih.gov The linker's composition, length, and rigidity are critical for the successful formation of the ternary complex (Target-PROTAC-E3 Ligase) and subsequent protein degradation. nih.gov
The rigid, three-dimensional nature of spirocyclic scaffolds makes them highly attractive components for PROTAC linkers. The defined structure can help achieve the optimal spatial orientation between the target protein and the E3 ligase. nih.gov Underscoring this potential, 2-(2-Azaspiro[3.3]heptan-6-yl)ethanamine, a closely related monospirocyclic scaffold, has been explicitly used as a linker in the synthesis of the PROTAC KT-413. medchemexpress.com The use of such a scaffold highlights the value of incorporating rigid, non-planar structures into linker design to improve the efficacy and properties of PROTACs.
Structure-Activity Relationship (SAR) Studies on 2,6-Diazaspiro[3.3]heptane Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, enabling the optimization of a lead compound into a drug candidate by systematically modifying its chemical structure to enhance potency and selectivity while minimizing off-target effects. bldpharm.comyoutube.com For 2,6-diazaspiro[3.3]heptane derivatives, SAR studies are facilitated by synthetic methods that allow for the creation of diverse libraries of analogues.
A concise and scalable synthesis of N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes has been developed using palladium-catalyzed aryl amination reactions. acs.orgresearchgate.net This methodology allows for the efficient coupling of the free amine on the mono-protected diazaspiro[3.3]heptane core with a wide variety of aryl halides, providing a direct route to libraries of compounds for SAR exploration.
An example of an SAR finding comes from research into σ2 receptor (σ2R) ligands, where diazaspiro cores were explored as bioisosteres of piperazine. mdpi.com In this study, replacing the piperazine moiety in a potent benzimidazolone-based lead compound with a 2,6-diazaspiro[3.3]heptane core resulted in a significant loss of affinity for the σ2R. mdpi.com This finding, while negative in this specific context, is a valuable piece of SAR data that informs future design by demonstrating that while the scaffold is a good geometric mimic of piperazine, the electronic and conformational nuances are distinct and must be considered for each biological target.
Table 1: Conceptual SAR Study of N-Aryl-2,6-diazaspiro[3.3]heptane Derivatives
This interactive table illustrates how systematic modifications to the phenyl group of a this compound scaffold could be used to explore the SAR for a hypothetical biological target.
| Base Scaffold | R-Group Position | R-Group Investigated | Rationale for Investigation |
| This compound | para (4-position) | -F, -Cl, -Br | Test effect of halogen size and electronegativity. |
| This compound | para (4-position) | -CH3, -CF3 | Compare electron-donating vs. electron-withdrawing effects. |
| This compound | para (4-position) | -OCH3, -OCF3 | Probe hydrogen bond acceptor capability and lipophilicity. |
| This compound | meta (3-position) | -CN, -NO2 | Investigate impact of strong electron-withdrawing groups. |
| This compound | ortho (2-position) | -CH3, -Cl | Determine steric tolerance near the biaryl bond. |
Utility as Building Blocks in the Synthesis of Bioactive Molecules
The unique properties of the 2,6-diazaspiro[3.3]heptane core have made it a sought-after building block in programs aimed at discovering new drugs. acs.orgacs.org
The 2,6-diazaspiro[3.3]heptane scaffold is frequently used as a "structural surrogate" or bioisostere of piperazine, a motif common in many approved drugs. acs.orgmdpi.com The advantage of the spirocyclic core is its conformational rigidity and three-dimensionality, which can lead to improved metabolic stability and target engagement. researchgate.net Synthetic routes have been developed to be concise, scalable, and amenable to library synthesis, making these building blocks accessible for drug discovery programs. acs.orgthieme-connect.de
The versatility of the scaffold is demonstrated by the development of syntheses for various functionalized derivatives, including 2,6-diazaspiro[3.3]heptan-1-ones, which can be subsequently converted to the saturated core. thieme-connect.de Furthermore, the core can be derivatized to carry multiple "exit vectors," allowing for complex molecular architectures to be built upon the spirocyclic framework. acs.orgnih.gov These features position 2,6-diazaspiro[3.3]heptane derivatives as key intermediates for creating advanced pharmaceutical scaffolds. researchgate.netacs.org
A significant trend in medicinal chemistry is the move away from flat, aromatic molecules toward more three-dimensional structures to improve physicochemical properties and explore novel biological targets. tcichemicals.com Drug candidates with high planarity have been associated with a higher likelihood of failure in clinical trials due to issues like poor solubility and undesirable toxicity. tcichemicals.com
The 2,6-diazaspiro[3.3]heptane scaffold directly addresses this challenge by providing a rigid, sp³-rich core. tcichemicals.comresearchgate.net Its incorporation into molecules allows chemists to "escape flatland" and access novel chemical space. researchgate.net The preparation of versatile azaspiro[3.3]heptanes with multiple points for further functionalization enables their use as modules in the design of new leads. acs.orgnih.gov By replacing traditional rings like piperazine or cyclohexane (B81311) with this strained spiro-heterocycle, chemists can generate novel, patent-free analogues of known drugs that may possess superior properties, such as enhanced solubility, improved metabolic stability, and higher target selectivity. researchgate.netresearchgate.net
Table 2: Applications of 2,6-Diazaspiro[3.3]heptane in Synthesis
This interactive table summarizes the primary applications of the 2,6-diazaspiro[3.3]heptane scaffold as a synthetic building block in medicinal chemistry.
| Application | Description | Key Synthetic Method | Resulting Structure/Use |
| Piperazine Bioisostere | Used as a rigid, 3D mimic of the flexible piperazine ring. acs.orgmdpi.com | Pd-catalyzed aryl amination acs.org | N-Aryl-2,6-diazaspiro[3.3]heptanes for library synthesis. |
| Scaffold for Lead Discovery | Provides a novel, sp³-rich core to escape molecular planarity. tcichemicals.comresearchgate.net | Multi-step synthesis from chloroesters or azetidinones. thieme-connect.de | Diverse libraries with improved physicochemical properties. |
| PROTAC Linker Component | The rigid scaffold helps to correctly orient the two ends of a PROTAC. | Incorporation into linker synthesis. | Spatially defined linkers for ternary complex formation. medchemexpress.com |
| Precursor for Complex Molecules | Serves as a core with multiple "exit vectors" for derivatization. nih.gov | Sequential protection and functionalization. | Advanced pharmaceutical intermediates. |
Advanced Research Applications and Future Directions
Integration into Advanced Chemical Biology Tools
The 2,6-diazaspiro[3.3]heptane scaffold, featuring two distinct nitrogen atoms, is an ideal platform for the development of sophisticated chemical biology tools. Its rigid structure allows for precise, predictable positioning of functional groups in three-dimensional space. This makes it a prime candidate for derivatization into chemical probes, affinity-based reagents, and other molecules designed to interrogate complex biological systems.
While direct applications of 1-phenyl-2,6-diazaspiro[3.3]heptane as a tool are still emerging, research into related diazaspirocyclic cores highlights the potential. For instance, libraries of diazaspiro compounds have been synthesized and screened to develop selective ligands for biological targets like the sigma-2 receptor (σ2R). mdpi.com In these studies, the diazaspiro core serves as a rigid scaffold to orient pharmacophoric elements, allowing for systematic exploration of the receptor's binding pocket. mdpi.com This approach demonstrates the utility of the scaffold in creating finely-tuned molecules for interacting with specific proteins, a foundational requirement for chemical biology probes. The future integration of the this compound motif into photo-affinity labels, biotinylated pull-down reagents, or components of targeted degradation platforms like PROTACs represents a promising avenue of research.
Ligand Design and Applications in Coordination Chemistry
The diazaspiro[3.3]heptane framework has proven to be a valuable ligand scaffold in coordination chemistry, particularly in the field of catalysis. The nitrogen atoms of the core can coordinate with transition metals, and the rigid structure of the ligand can influence the stereochemical outcome and efficiency of catalytic reactions.
A notable application is the use of 2,6-diazaspiro[3.3]heptane derivatives in palladium-catalyzed aryl amination (Buchwald-Hartwig) reactions. nih.gov Research has demonstrated that a mono-Boc-protected diazaspiro[3.3]heptane can serve as an effective ligand for the C-N cross-coupling of various aryl halides with a range of amines. nih.govacs.org The defined geometry of the spirocyclic ligand is crucial for the stability and activity of the palladium catalyst, leading to high yields in the synthesis of N-aryl products. nih.govacs.org The 1-phenyl derivative itself is recognized as a potential ligand for use in coordination chemistry, where the phenyl group can be used to modulate electronic properties or introduce further functionalization.
| Parameter | Description |
|---|---|
| Reaction Type | Palladium-Catalyzed Aryl Amination (C-N Cross-Coupling) |
| Scaffold | N-Boc-2,6-diazaspiro[3.3]heptane |
| Metal | Palladium (Pd) |
| Role of Scaffold | Serves as a rigid ligand for the metal catalyst, facilitating the coupling of aryl halides with amines. |
| Key Advantage | The defined structural nature of the spirocycle provides usefulness as a surrogate for piperazine (B1678402) in arene amination reactions. nih.gov |
Continual Development of Novel Synthetic Methodologies and Process Intensification
The growing interest in this compound and its analogs has spurred the development of efficient and scalable synthetic routes. These methodologies are crucial for making these building blocks readily available for research and potential commercial applications, including library synthesis for drug discovery. thieme-connect.de
One established method involves the base-mediated intramolecular cyclization. For example, 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane is synthesized by treating a linear precursor, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, with a strong base like potassium tert-butoxide (t-BuOK) to induce ring closure. thieme-connect.com Another approach is the reduction of a spirocyclic lactam intermediate. The compound 6-benzyl-2-phenyl-2,6-diazaspiro[3.3]heptan-1-one can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding saturated diazaspiro[3.3]heptane. thieme-connect.de These methods are often high-yielding and can be scaled for larger production. acs.orgthieme-connect.de
| Component | Role in Synthesis | Typical Conditions |
|---|---|---|
| Precursor | Linear amine with leaving group | (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine |
| Base | Induces dehydrohalogenation and cyclization | Potassium tert-butoxide (t-BuOK) |
| Solvent | Polar aprotic medium | Tetrahydrofuran (THF) |
| Temperature | Thermal activation | 70 °C |
Emerging Bioisosteric Replacements and Their Theoretical Validation
One of the most significant applications of the 2,6-diazaspiro[3.3]heptane scaffold is its use as a bioisostere—a chemical substitute for another moiety that can maintain or improve biological activity while modulating physicochemical properties. The rigid, three-dimensional structure of the diazaspiro[3.3]heptane core makes it an excellent replacement for more flexible or planar structures commonly found in bioactive molecules. nih.gov
Specifically, it has been identified as a valuable structural surrogate for piperazine. nih.gov Replacing a piperazine ring with a diazaspiro[3.3]heptane can improve metabolic stability, aqueous solubility, and lipophilicity, while maintaining the crucial nitrogen vectors required for target binding. researchgate.net Theoretical studies and conformational analysis confirm that the spirocyclic scaffold offers a predictable and rigid orientation of substituents, which is highly desirable in drug design. nih.govresearchgate.net Furthermore, the broader spiro[3.3]heptane class has been validated as a non-collinear, saturated bioisostere for phenyl rings, allowing chemists to "escape from flatland" and explore novel chemical space with improved drug-like properties. chemrxiv.org
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Advantage of Replacement |
|---|---|---|---|
| Conformation | Flexible (chair/boat) | Rigid, constrained | Reduces entropic penalty upon binding; provides predictable vector orientation. researchgate.net |
| Three-Dimensionality | Largely planar character | Distinctly 3D | Increases saturation (F(sp³)), often improving solubility and metabolic stability. chemrxiv.org |
| Chemical Space | Common, well-explored | Novel, less explored | Offers opportunities for novel intellectual property and overcoming resistance. chemrxiv.org |
| Synthetic Access | Highly accessible | Moderately accessible, with scalable routes now available. nih.govacs.org | Feasible for use in medicinal chemistry programs. |
Application of High-Throughput Screening and Computational Modeling for Accelerated Lead Discovery
The journey from a chemical scaffold to a lead compound is increasingly accelerated by the synergy between high-throughput screening (HTS) and computational modeling. The development of scalable synthetic routes for diazaspiro[3.3]heptanes, which are amenable to library production, is a key enabler of this process. thieme-connect.deresearchgate.net
HTS allows for the rapid testing of thousands to millions of compounds against a biological target to identify initial "hits". azolifesciences.com Libraries of diverse this compound derivatives can be created and screened to quickly map the structure-activity relationship (SAR) around the core. azolifesciences.com
Following HTS, computational tools play a critical role. mdpi.com Molecular docking can be used to predict how different derivatives of the spiro-scaffold bind to a protein target, helping to rationalize the results of the screen and design more potent analogs. nih.gov In silico screening of virtual libraries, where millions of theoretical compounds are evaluated on a computer, can prioritize the most promising candidates for synthesis, saving significant time and resources. mdpi.com Furthermore, computational models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) can predict the drug-like properties of these virtual compounds, ensuring that research efforts are focused on molecules with a higher probability of success in later developmental stages. nih.gov This integrated approach of synthesis, screening, and modeling significantly accelerates the entire lead discovery pipeline. mdpi.com
Q & A
Q. What are the established synthetic routes for preparing 1-Phenyl-2,6-diazaspiro[3.3]heptane derivatives, and how can they be optimized for scalability?
A concise method involves reductive amination of aldehydes with primary amines or anilines, achieving high yields and cyclization efficiency . For asymmetric synthesis, the addition of 3-azetidinecarboxylate anions to Davis-Ellman imines has been reported to yield enantiomerically enriched products with diastereomeric ratios up to 98:2 and yields up to 89% . Optimization may include solvent selection (e.g., THF or 1,4-dioxane), stoichiometric control of reagents like LiAlH4 , and temperature modulation during cyclization steps. Scalability is enhanced via protocols amenable to library production, such as one-pot reactions or catalytic asymmetric methodologies .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Key techniques include:
- 1H/13C NMR : For resolving spirocyclic core geometry and substituent environments (e.g., aromatic protons at δ 7.1–7.5 ppm, spiro-CH signals at δ 4.0–5.5 ppm) .
- HRMS (EI or ESI) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 445.2310 for intermediates) .
- Optical rotation ([α]D) : For stereochemical confirmation (e.g., [α]20D = -22.00 for (S)-6-benzhydryl derivatives) .
- X-ray crystallography : Optional for absolute configuration determination in chiral analogs .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this compound derivatives, and what factors influence diastereoselectivity?
Chiral auxiliaries (e.g., tert-butylsulfinyl groups) and asymmetric catalysis (e.g., palladium/Xantphos systems) are critical . Diastereoselectivity is influenced by:
- Steric effects : Bulky groups (e.g., benzhydryl) bias transition states during cyclization .
- Catalytic systems : Palladium acetate with chelating ligands enhances cross-coupling efficiency in functionalized derivatives .
- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates in reductive amination .
Q. What mechanistic insights explain the reactivity of 2,6-diazaspiro[3.3]heptane scaffolds in cyclization and functionalization reactions?
Cyclization often proceeds via:
- Reductive amination : Imine intermediates undergo spontaneous ring closure under reducing conditions .
- [2+2] Cycloaddition : Observed in related azaspiro systems (e.g., Graf's isocyanate reactions) .
Functionalization (e.g., C–N cross-coupling) leverages palladium-catalyzed Buchwald-Hartwig amination, as seen in the synthesis of antibacterial compounds . Acid-catalyzed ring-opening reactions may occur under harsh conditions, necessitating protective groups (e.g., Boc) during derivatization .
Q. How can researchers resolve contradictions in reported yields or stereochemical outcomes during method replication?
Discrepancies often arise from:
- Reagent purity : Impurities in LiAlH4 or tosyl chloride can alter reaction trajectories .
- Temperature gradients : Minor variations (e.g., 100°C vs. reflux conditions) impact palladium-catalyzed couplings .
- Workup protocols : Differences in quenching (e.g., aqueous NH4Cl vs. Centel filtration) affect intermediate stability . Systematic parameter screening (DoE) and real-time monitoring (e.g., in situ IR) are recommended for reproducibility.
Q. What pharmacological applications are emerging for this compound derivatives, and how do structural modifications enhance bioactivity?
These scaffolds are explored as:
- Antibacterial agents : Derivatives with 4-bromobenzonitrile substituents show activity against tuberculosis .
- CNS modulators : Rigid spirocyclic cores mimic piperidine bioisosteres, improving metabolic stability and blood-brain barrier penetration .
- Enzyme inhibitors : Functionalization at the 2- and 6-positions (e.g., trifluoroacetate groups) enhances binding to targets like soluble epoxide hydrolases (sEH) .
Methodological Considerations
Q. What strategies are recommended for constructing diverse 2,6-diazaspiro[3.3]heptane libraries?
Q. How can computational tools aid in the design and optimization of this compound derivatives?
- DFT calculations : Model transition states to predict stereochemical outcomes .
- Molecular docking : Screen virtual libraries against targets (e.g., bacterial enzymes) .
- ADMET profiling : Predict pharmacokinetic properties using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
